molecular formula C7H8ClFN2O B1451179 2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1797824-90-8

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No.: B1451179
CAS No.: 1797824-90-8
M. Wt: 190.6 g/mol
InChI Key: HJPMBFGQLHDEGZ-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a fluorinated aromatic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the 6th position, a fluoro (-F) group at the 2nd position, and a carboximidamide moiety at the 1st position, forming a hydrochloride salt. This structure confers unique physicochemical and pharmacological properties, including enhanced solubility in polar solvents and improved thermal stability compared to non-fluorinated analogs . The compound is primarily investigated as a key intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory disorders due to its ability to modulate enzyme activity and receptor binding .

Properties

IUPAC Name

2-fluoro-6-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPMBFGQLHDEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related carboximidamide derivatives have demonstrated their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Salmonella spp. using broth microdilution methods. The results showed that the compound inhibited 90% of bacterial strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. Additionally, it significantly reduced biofilm formation by up to 5.2 log10 .

CompoundMIC (µg/mL)Biofilm Reduction (log10)
Compound 162.55.2
Compound 215Not specified

Cytotoxicity and Safety Profile

Cytotoxicity assessments using HeLa and Vero cell lines revealed that compound 1 maintained 100% cell viability at certain concentrations, indicating a favorable safety profile. In contrast, compound 2 exhibited lower viability at higher concentrations .

The biological activity of this compound may involve the inhibition of specific enzymes or proteins. For example, compounds with similar structures have been shown to interact with indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and tumor growth .

Molecular Docking Studies

Molecular docking studies suggest that the presence of fluorine substituents enhances the binding affinity to IDO1, thus increasing inhibitory activity. The hydrogen bonding network within the active site is critical for effective inhibition .

Anticancer Activity

Emerging research highlights the potential anticancer properties of carboximidamide derivatives. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while demonstrating selectivity towards cancerous cells over non-cancerous ones.

Case Study: Anticancer Efficacy

In a recent study, a related compound exhibited an IC50 value of 0.126μM0.126\mu M against MDA-MB-231 triple-negative breast cancer cells while displaying minimal effects on MCF10A non-cancerous cells . This selectivity indicates potential for therapeutic applications in oncology.

Cell LineIC50 (µM)Selectivity Index
MDA-MB-2310.126High
MCF10A>20

Summary of Findings

The biological activity of this compound suggests promising antimicrobial and anticancer properties. Its mechanisms involve enzyme inhibition and selective cytotoxicity towards cancer cells.

Chemical Reactions Analysis

Nucleophilic Substitution

The imidamide nitrogen is susceptible to nucleophilic attack. For example, reaction with alkyl halides (e.g., CH₃I) under basic conditions yields N-alkylated derivatives.

Reaction Example
2 Fluoro 6 hydroxybenzene 1 carboximidamide+CH IN methyl derivative\text{2 Fluoro 6 hydroxybenzene 1 carboximidamide}+\text{CH I}\rightarrow \text{N methyl derivative}

Oxidation

Fluorinated phenolic rings resist oxidation, but the imidamide group can be oxidatively cleaved to carboxylic acids using strong oxidizing agents like KMnO₄.

Reaction Example
2 Fluoro 6 hydroxybenzene 1 carboximidamide+KMnO 2 Fluoro 6 hydroxybenzoic acid\text{2 Fluoro 6 hydroxybenzene 1 carboximidamide}+\text{KMnO }\rightarrow \text{2 Fluoro 6 hydroxybenzoic acid}

Condensation Reactions

The imidamide group participates in condensation with carbonyl compounds (e.g., aldehydes) to form heterocycles. For instance, reaction with benzaldehyde yields substituted imidazoles.

Reaction Example
2 Fluoro 6 hydroxybenzene 1 carboximidamide+PhCHOImidazole derivative\text{2 Fluoro 6 hydroxybenzene 1 carboximidamide}+\text{PhCHO}\rightarrow \text{Imidazole derivative}

Reaction Mechanism and Influencing Factors

The fluorine substituent exerts an electron-withdrawing effect, stabilizing intermediates in substitution reactions. Conversely, the hydroxyl group enhances nucleophilicity at the imidamide nitrogen .

Key Factors

  • pH : Basic conditions favor substitution reactions, while acidic conditions stabilize imidamide intermediates .

  • Temperature : Elevated temperatures (>80°C) accelerate condensation but risk side reactions .

Analytical Characterization

Purity and structural integrity are confirmed via:

  • ¹H NMR : Signals at δ 12.22 (amide NH) and δ 9.82 (imidamide NH) .

  • HPLC : Retention time ~8.5 min (C18 column, 50% MeCN/50% H₂O).

Comparison with Similar Compounds

Contradictions and Limitations

  • Solubility Discrepancies: reports lower ethanol solubility for the fluorinated compound (8.2 mg/mL) compared to its chlorinated analog (10.5 mg/mL), whereas suggests the opposite trend . This may reflect differences in experimental conditions (e.g., temperature, solvent purity).
  • Pharmacokinetic Variability : The fluorinated compound’s bioavailability ranges from 60–75% across studies, possibly due to formulation variances .

Preparation Methods

Preparation Methods of 2-Fluoro-6-hydroxybenzene-1-carboximidamide Hydrochloride

General Synthetic Strategy

The preparation of this compound generally involves the conversion of a corresponding substituted benzene precursor bearing a fluorine and hydroxy substituent into the carboximidamide functional group, followed by formation of the hydrochloride salt. The key synthetic steps include:

  • Introduction or presence of the fluorine atom at the 2-position.
  • Hydroxylation at the 6-position of the benzene ring.
  • Conversion of a suitable precursor (e.g., nitrile, ester, or amide) into the carboximidamide group.
  • Salt formation with hydrochloric acid to yield the hydrochloride.

Specific Synthetic Routes and Reactions

Guanidine-Based Synthesis via S-Methylisothiourea

One of the most effective and safer approaches for preparing guanidine derivatives such as carboximidamides involves the reaction of amines with S-methylisothiourea sulfate as a guanylation agent. This method avoids harsh reagents and provides good yields of guanidine hydrochloride salts.

  • For example, morpholine reacts with S-methylisothiourea sulfate to give morpholine-4-carboximidamide hydrochloride in 90% yield after 2 hours at mild conditions.
  • This method is adaptable to aromatic amines such as 2-fluoro-6-hydroxyaniline derivatives, which can be converted into the corresponding carboximidamide hydrochlorides by analogous guanylation.
Hydroxylamine-Mediated Conversion of Nitriles

Another route involves the conversion of nitrile precursors into carboximidamides using hydroxylamine hydrochloride under basic conditions:

  • A typical procedure dissolves the nitrile compound in a water/ethanol mixture, adds hydroxylamine hydrochloride and sodium bicarbonate, and heats the mixture at 85 °C for several hours.
  • The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, forming an amidoxime intermediate that can be further converted into the carboximidamide.

This method is suitable for substrates bearing hydroxy and fluorine substituents on the aromatic ring, enabling selective formation of the carboximidamide group.

Salt Formation with Hydrochloric Acid

After obtaining the free base carboximidamide, treatment with hydrochloric acid in aqueous or mixed solvents leads to the formation of the hydrochloride salt:

  • The reaction is typically carried out by stirring the free base in water with HCl at temperatures around 45 °C until complete dissolution, followed by cooling to precipitate the hydrochloride salt.
  • Addition of sodium chloride can assist in salt crystallization and purification.

Optimized Process Parameters

Step Conditions Notes
Guanidine formation Reaction of amine with S-methylisothiourea sulfate Mild temperature, 2-48 h reaction time depending on amine
Hydroxylamine reaction 85 °C, 8 h in H2O/EtOH with NaHCO3 Efficient conversion of nitriles to amidoximes/carboximidamides
Hydrochloride salt formation Stirring in water with 6 N HCl, 45 °C Cooling to 0-5 °C to precipitate pure hydrochloride salt
Purification Washing with water, drying Yields white crystalline solid

Example Synthesis (Literature-Based)

A reported synthesis of a related hydroxy-substituted carboximidamide hydrochloride proceeds as follows:

  • Dissolve the nitrile precursor (0.7 mmol) in water/ethanol (1.5 mL/3 mL).
  • Add hydroxylamine hydrochloride (1.05 mmol) and sodium bicarbonate (1.4 mmol).
  • Heat at 85 °C for 8 hours.
  • Extract with ethyl acetate, wash with water and brine.
  • Dry organic layer over magnesium sulfate and concentrate to obtain the amidoxime intermediate.
  • Treat this intermediate with acetic acid and 6 N HCl at 45 °C until fully dissolved.
  • Add sodium chloride and cool in ice bath to precipitate the hydrochloride salt.
  • Filter and dry to obtain the target compound as a white solid.

Analysis and Advantages of Preparation Methods

Yield and Purity

  • Guanidine formation via S-methylisothiourea sulfate typically achieves yields up to 90% with high purity.
  • Hydroxylamine-mediated conversions yield around 68% for related hydroxy-substituted compounds, with further purification steps enhancing purity.
  • The hydrochloride salt formation step improves stability and crystallinity, facilitating isolation and handling.

Scalability

  • The described methods are amenable to scale-up due to mild conditions and common reagents.
  • Crystallization from aqueous media allows for easy purification at commercial scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Guanidine formation via S-methylisothiourea sulfate Amine, S-methylisothiourea sulfate Mild temp, 2-48 h Up to 90 Safe, high yield, mild conditions
Hydroxylamine-mediated nitrile conversion Hydroxylamine hydrochloride, NaHCO3 85 °C, 8 h ~68 Mild, aqueous/ethanol solvent
Hydrochloride salt formation HCl, NaCl 45 °C, precipitation at 0-5 °C Quantitative Enhances purity and stability

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride, and how can structural purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step functional group transformations, such as fluorination of hydroxybenzene derivatives followed by carboximidamide formation. Structural purity is validated via 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions . For purity assurance, use HPLC with UV/Vis detection (≥95% purity threshold) and monitor intermediates via thin-layer chromatography (TLC) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform solubility screens in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-spectrophotometry. For stability, conduct accelerated degradation studies at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation products via LC-MS and assign degradation pathways using fragmentation patterns .

Q. What spectroscopic techniques are critical for distinguishing the hydroxyl and fluoro substituents in this compound?

  • Methodological Answer : 19F NMR is essential for confirming fluorine position and coupling constants, while FT-IR identifies hydroxyl stretching (broad ~3200 cm⁻¹) and imidamide C=N vibrations (~1650 cm⁻¹). X-ray crystallography resolves spatial arrangements of substituents if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or analogs of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets. Combine with machine learning to screen virtual libraries for analogs with enhanced bioactivity or stability .

Q. What experimental strategies resolve contradictions in observed vs. predicted reaction yields for this compound’s synthesis?

  • Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Standardize assays (e.g., IC50 determinations) using reference controls (e.g., positive/negative controls for enzyme inhibition). Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Perform meta-analyses of published data to identify outliers caused by protocol variability (e.g., cell line differences) .

Methodological Resources

  • Structural Validation : Canonical SMILES and InChI keys (e.g., InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H) ensure reproducibility in cheminformatics workflows .
  • Data Management : Use chemical software (e.g., ChemAxon, Schrödinger Suite) for secure, encrypted storage of spectral and experimental data .
  • Reaction Optimization : Leverage ICReDD’s feedback loop integrating computation, informatics, and experimentation to reduce trial-and-error approaches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride
Reactant of Route 2
2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

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